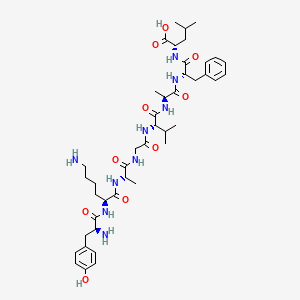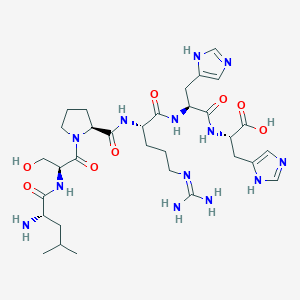![molecular formula C13H20N4O2 B14193805 2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile CAS No. 845531-60-4](/img/structure/B14193805.png)
2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with 2-hydroxypropylamine under controlled conditions to introduce the amino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various substituents depending on the reactants used.
科学的研究の応用
2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its functional groups allow it to interact with biological macromolecules, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- 2,6-Bis[(benzoyl-R)amino]pyridine derivatives
- 2,6-Bis[(2-hydroxyethyl)amino]methylphenol
Uniqueness
2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry.
特性
CAS番号 |
845531-60-4 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC名 |
2,6-bis(2-hydroxypropylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H20N4O2/c1-8-4-12(15-6-9(2)18)17-13(11(8)5-14)16-7-10(3)19/h4,9-10,18-19H,6-7H2,1-3H3,(H2,15,16,17) |
InChIキー |
XKQVCQLWYZGECM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C#N)NCC(C)O)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)

![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)



![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)


![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)


